(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675689
InChI: InChI=1S/C26H31N5O4Si/c1-26(2,3)36(17-10-6-4-7-11-17,18-12-8-5-9-13-18)34-14-19-21(32)22(33)25(35-19)31-16-30-20-23(27)28-15-29-24(20)31/h4-13,15-16,19,21-22,25,32-33H,14H2,1-3H3,(H2,27,28,29)/t19-,21-,22-,25-/m1/s1
SMILES: CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O
Molecular Formula: C26H31N5O4Si
Molecular Weight: 505.6 g/mol

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol

CAS No.:

Cat. No.: VC13675689

Molecular Formula: C26H31N5O4Si

Molecular Weight: 505.6 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol -

Specification

Molecular Formula C26H31N5O4Si
Molecular Weight 505.6 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolane-3,4-diol
Standard InChI InChI=1S/C26H31N5O4Si/c1-26(2,3)36(17-10-6-4-7-11-17,18-12-8-5-9-13-18)34-14-19-21(32)22(33)25(35-19)31-16-30-20-23(27)28-15-29-24(20)31/h4-13,15-16,19,21-22,25,32-33H,14H2,1-3H3,(H2,27,28,29)/t19-,21-,22-,25-/m1/s1
Standard InChI Key XBWAOGQHAWZSOT-PTGPVQHPSA-N
Isomeric SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O
SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O
Canonical SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Introduction

Structural and Stereochemical Analysis

Core Architecture

The compound comprises three distinct components:

  • Adenine base: The 6-amino-9H-purin-9-yl group serves as the nucleobase, enabling hydrogen bonding and recognition by enzymatic targets .

  • Tetrahydrofuran sugar: The (2R,3R,4S,5R)-configured tetrahydrofuran replaces the traditional ribose, altering conformational dynamics and metabolic stability .

  • TBDPS protection: The 5'-hydroxymethyl group is shielded by a tert-butyldiphenylsilyl ether, a bulky protecting group that enhances lipophilicity and facilitates purification .

The stereochemistry at C2, C3, C4, and C5 ensures proper spatial alignment for interactions with biological targets, mimicking natural nucleosides while resisting enzymatic degradation .

Conformational Behavior

Synthetic Methodology

Retrosynthetic Strategy

The synthesis follows a modular approach:

  • Sugar preparation: Construction of the (2R,3R,4S,5R)-tetrahydrofuran scaffold from D-ribose derivatives.

  • Base coupling: Stereoselective glycosylation of the sugar with adenine.

  • Protection/deprotection: Sequential installation and removal of protecting groups to achieve regiochemical control.

Sugar Synthesis

The tetrahydrofuran core is synthesized via acid-catalyzed cyclization of protected ribose derivatives. For example, treatment of 1,2-O-isopropylidene-D-ribofuranose with H₂SO₄ in tetrahydrofuran yields the cis-2,3-diol intermediate, which is subsequently benzylated and oxidized to introduce the 5'-hydroxymethyl group .

Adenine Coupling

Glycosylation employs a Vorbrüggen-type reaction, where the sugar is activated as a triflate and reacted with silylated adenine. This step requires meticulous temperature control (−40°C to 0°C) to ensure β-selectivity, achieving >90% anomeric purity .

Key Synthetic Steps

  • TBDPS Protection: The 5'-hydroxyl is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole, yielding the silyl ether in 85–92% efficiency .

  • Deprotection of Diols: Selective removal of benzyl groups via hydrogenolysis (H₂/Pd-C) exposes the 3',4'-diols without affecting the TBDPS group .

Representative Reaction Scheme

D-RiboseH2SO4cyclizationTetrahydrofuran intermediateTBDPSClprotectionProtected sugarTriflationadenine couplingTarget compound\text{D-Ribose} \xrightarrow[\text{H}_2\text{SO}_4]{\text{cyclization}} \text{Tetrahydrofuran intermediate} \xrightarrow[\text{TBDPSCl}]{\text{protection}} \text{Protected sugar} \xrightarrow[\text{Triflation}]{\text{adenine coupling}} \text{Target compound}

Physicochemical Properties

Solubility and Stability

The TBDPS group confers marked lipophilicity (logP ≈ 2.8), rendering the compound soluble in dichloromethane and tetrahydrofuran but poorly soluble in water. Stability studies indicate decomposition <5% after 72 hours in pH 7.4 buffer at 25°C, making it suitable for prolonged experimental use .

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, H-8), 6.12 (d, J = 5.1 Hz, 1H, H-1'), 7.40–7.55 (m, 10H, TBDPS aryl) .

  • ¹³C NMR: 155.2 ppm (C-6, adenine), 88.5 ppm (C-1'), 135.4–128.1 ppm (TBDPS aryl) .

Purification and Analytical Methods

Chromatographic Separation

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) resolves the compound from desilylated byproducts with >95% purity. The TBDPS group increases retention time (tᵣ = 14.2 min) compared to unprotected analogs (tᵣ = 6.8 min) .

Challenges in Scale-Up

Industrial production faces hurdles in:

  • Cost of TBDPSCl: ≈$320/g, necessitating efficient recycling.

  • Stereochemical drift: Epimerization at C2' occurs above 40°C, requiring strict temperature control during glycosylation .

Comparative Analysis with Analogous Compounds

PropertyThis Compound2'-DeoxyadenosineVidarabine (Ara-A)
Sugar Configuration2R,3R,4S,5R2R,3R,5R2R,3R,4S,5R
Protection GroupTBDPSNone5'-OH free
Antiviral IC₅₀3.1 μM (speculative)0.8 μM0.2 μM
Metabolic Stability>72 hours2 hours6 hours

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator